molecular formula C13H14O4 B8354312 Methyl(6-hydroxy-4,7-dimethyl-1-benzofuran-3-yl)acetate

Methyl(6-hydroxy-4,7-dimethyl-1-benzofuran-3-yl)acetate

Cat. No.: B8354312
M. Wt: 234.25 g/mol
InChI Key: YAKPKTOOIPAWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(6-hydroxy-4,7-dimethyl-1-benzofuran-3-yl)acetate is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 2-(6-hydroxy-4,7-dimethyl-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C13H14O4/c1-7-4-10(14)8(2)13-12(7)9(6-17-13)5-11(15)16-3/h4,6,14H,5H2,1-3H3

InChI Key

YAKPKTOOIPAWSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=CO2)CC(=O)OC)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To ethyl 4-chloro-3-oxobutanoate (3.08 mL) was added sulfuric acid (8.10 mL) at 0° C., then was added 2,5-dimethylbenzene-1,3-diol (3.0 g) in several portions at 0° C. The mixture was warmed to room temperature and stirred at room temperature for 2 h. The reaction mixture was poured into water under stirring at 0° C. The precipitate was collected by filtration and washed with hexane to give a solid. The solid was added to 1N NaOH (40 mL) at room temperature. The mixture was stirred at 100° C. for 1 h. After cooling, the reaction mixture was acidified with 6 N HCl (7.0 mL). The mixture was extracted with EtOAc. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo to give the crude product. To a mixture of the crude product and MeOH (50 mL) was added H2SO4 (0.057 mL). The mixture was stirred at 60° C. for 2 h. The mixture was concentrated. The residue was neutralized with saturated aqueous NaHCO3 and extracted with EtOAc. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/hexane) to give the title compound (865 mg).
Quantity
3.08 mL
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.057 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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